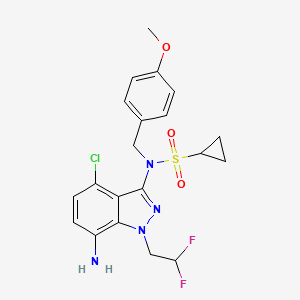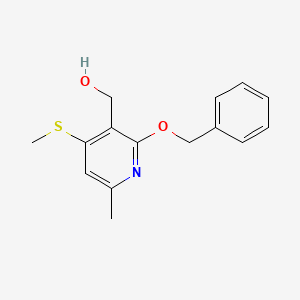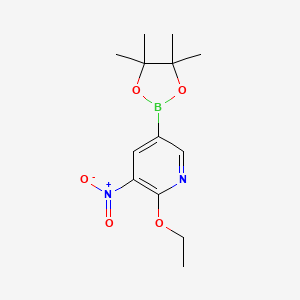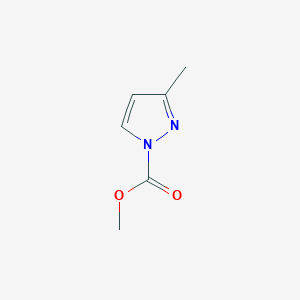
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine is a chemical compound with a molecular formula of C11H20N2S. This compound is characterized by the presence of a thiazole ring, an isopropyl group, and an amine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine typically involves the reaction of 2-isopropylthiazole with an appropriate amine under controlled conditions. One common method is the alkylation of 2-isopropylthiazole with propan-2-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and amine group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-(propan-2-yl)propan-2-amine: Similar structure but lacks the thiazole ring.
N,N-Diisopropylethylamine: Contains two isopropyl groups and an ethyl group attached to the nitrogen atom.
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine: Similar structure but with a cyclopropane ring instead of a propan-2-amine group .
Uniqueness
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Properties
Molecular Formula |
C11H20N2S |
|---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
N-[1-(2-propan-2-yl-1,3-thiazol-5-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H20N2S/c1-7(2)11-12-6-10(14-11)9(5)13-8(3)4/h6-9,13H,1-5H3 |
InChI Key |
PZEZIBXLTYCVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)C(C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



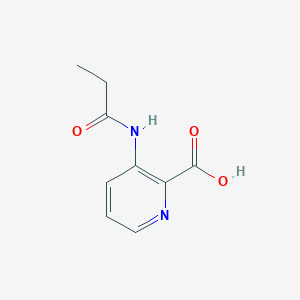
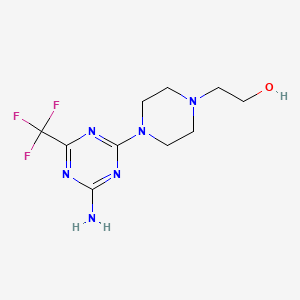

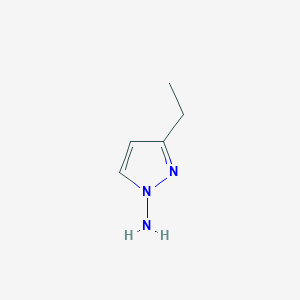
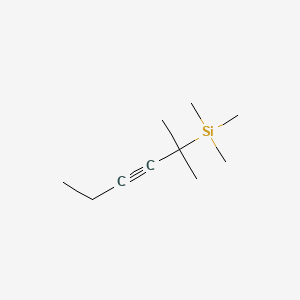
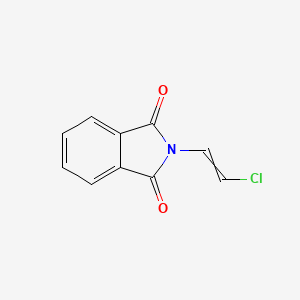
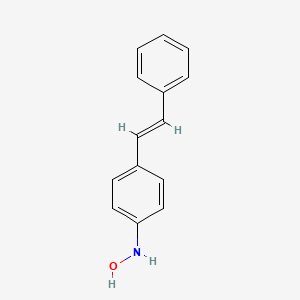
![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
